molecular formula C18H18N4O2 B498085 N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-55-1

N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498085
CAS No.: 866846-55-1
M. Wt: 322.4g/mol
InChI Key: VSERFZGCTGWNQH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

    Substitution Reactions: The phenyl and ethoxyphenyl groups are introduced through substitution reactions, where appropriate phenyl derivatives are reacted with the triazole core.

    Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the synthesis of prostaglandins, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

Uniqueness

N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole core, which imparts distinct chemical and biological properties. Compared to phenacetin, it has a more complex structure and potentially broader range of applications. The presence of the triazole ring also differentiates it from indole derivatives, providing unique reactivity and biological activity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-24-16-11-9-14(10-12-16)19-18(23)17-13(2)22(21-20-17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSERFZGCTGWNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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